N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride
Overview
Description
“N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride” is a chemical compound with the molecular formula C18H18ClN3O4S . It has a molecular weight of 407.9 g/mol . The compound is also known by other names such as E-7010 monohydrochloride and ABT-751 hydrochloride .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. Its IUPAC name is N - [2- (4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride . The InChI and Canonical SMILES representations provide a detailed view of its molecular structure .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 6 . The exact mass and monoisotopic mass are both 407.0706549 g/mol . The topological polar surface area is 109 Ų , and it has a heavy atom count of 27 .Scientific Research Applications
Photocatalytic Applications
- Synthesis and Photophysical Properties : A study explored the synthesis of zinc(II) phthalocyanine derivatives containing benzenesulfonamide groups, revealing their suitability for photocatalytic applications due to their photosensitizing abilities. These compounds were characterized by various spectroscopic methods, and their photophysical and photochemical properties were investigated, showing potential for use in environmental remediation and solar energy conversion (Öncül, Öztürk, & Pişkin, 2021).
Photodynamic Therapy for Cancer
- Potential in Cancer Therapy : Another research focused on the synthesis and characterization of zinc(II) phthalocyanine substituted with benzenesulfonamide units, highlighting its potential as a photosensitizer in photodynamic therapy. This therapy is an effective alternative treatment for cancer, where the compound's solubility in common solvents and its photophysical properties could make it a valuable tool in medical treatment (Öncül, Öztürk, & Pişkin, 2022).
Antitumor Applications
- Cell Cycle Inhibition and Antitumor Screening : Compounds including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have been evaluated for their antitumor properties through cell-based screening. Two compounds from sulfonamide-focused libraries showed potent cell cycle inhibition and progressed to clinical trials. This study illuminates the pharmacophore structure and drug-sensitive cellular pathways, contributing significantly to the development of new antitumor agents (Owa et al., 2002).
Synthesis of Pyridine Derivatives
- Biological Screening : Research into new pyridine derivatives utilizing N'-p-anilinosulfonamido and other components led to the synthesis of compounds with potential biological activity. These derivatives represent a step forward in the development of new molecules with possible therapeutic applications, showcasing the versatility of sulfonamide groups in the creation of biologically active compounds (Patel & Agravat, 2008).
Mechanism of Action
E-7010 monohydrochloride, also known as N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride, is an orally active sulfonamide antitumor agent . This compound has a unique mechanism of action, which is detailed below.
Target of Action
The primary target of E-7010 is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, and its disruption can lead to the inhibition of mitosis .
Mode of Action
E-7010 interacts with tubulin by binding to the colchicine site . This binding inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division . The binding of E-7010 to tubulin is different from that of colchicine and vincristine .
Biochemical Pathways
The binding of E-7010 to tubulin disrupts the normal function of microtubules, leading to the inhibition of mitosis . This results in a dose-dependent increase in the percentage of mitotic cells, similar to the effect of vincristine . The disruption of microtubule dynamics leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
It is known that e-7010 is an orally active compound, suggesting good bioavailability .
Result of Action
E-7010 exhibits consistent growth-inhibitory activities against a panel of human tumor cell lines . It causes a dose-dependent increase in the percentage of mitotic cells, along with a decrease in cell proliferation . E-7010 is also active against vincristine-resistant cell lines .
Action Environment
For safety, it is advised to handle E-7010 in a well-ventilated place, avoid breathing dust/fume/gas/mist/vapours/spray, and use personal protective equipment .
Properties
IUPAC Name |
N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S.ClH/c1-25-15-8-10-16(11-9-15)26(23,24)21-17-3-2-12-19-18(17)20-13-4-6-14(22)7-5-13;/h2-12,21-22H,1H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQWWUXRGIIBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475144 | |
Record name | N-[2-(4-Hydroxyanilino)pyridin-3-yl]-4-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141450-48-8 | |
Record name | N-[2-(4-Hydroxyanilino)pyridin-3-yl]-4-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 141450-48-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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